Thiophene, 2-bromo-3-hexyl-, homopolymer
Overview
Description
Thiophene, 2-bromo-3-hexyl-, homopolymer is a conjugated polymer derived from the monomer 2-bromo-3-hexylthiophene. This compound is part of the thiophene family, which is known for its unique electronic, optical, and redox properties. Thiophene-based polymers are widely studied for their applications in electronic and optoelectronic devices due to their excellent conductivity and stability .
Mechanism of Action
Target of Action
Poly(3-hexylthiophene-2,5-diyl) (P3HT), also known as Thiophene, 2-bromo-3-hexyl-, homopolymer, is a semiconducting polymer . Its primary targets are electronic and optoelectronic devices, where it is used due to its regular end-to-end arrangement of side chain, which allows efficient Π-Π stacking of the conjugated backbones .
Mode of Action
The mode of action of P3HT is based on its interaction with light and electric fields. It is used in organic electronics primarily because of its regular end-to-end arrangement of side chain, which allows efficient Π-Π stacking of the conjugated backbones . This arrangement facilitates the movement of charge carriers, making P3HT an effective material for use in electronic devices .
Biochemical Pathways
The efficient Π-Π stacking of its conjugated backbones facilitates the movement of charge carriers, which is a key aspect of the electronic functioning of these devices .
Result of Action
The result of P3HT’s action is the efficient movement of charge carriers in electronic devices, leading to their effective functioning . For example, it is used in the development of field-effect transistors (FETs) for a wide range of applications .
Action Environment
The action, efficacy, and stability of P3HT can be influenced by environmental factors such as temperature, humidity, and light exposure. For instance, the efficiency of charge carrier movement can be affected by these factors, which in turn can impact the performance of the electronic devices in which P3HT is used .
Biochemical Analysis
Biochemical Properties
Poly(3-hexylthiophene-2,5-diyl) (regioregular) plays a significant role in biochemical reactions, particularly in the development of organic electronic devices. It interacts with various biomolecules, including enzymes and proteins, through its π-π conjugated backbone. These interactions are primarily non-covalent, involving π-π stacking and hydrophobic interactions. The compound’s ability to form highly ordered domains enhances its interaction with biomolecules, making it a valuable material in bioelectronics .
Cellular Effects
Poly(3-hexylthiophene-2,5-diyl) (regioregular) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific signaling pathways. For instance, its incorporation into cellular environments can lead to changes in gene expression profiles, potentially impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, Poly(3-hexylthiophene-2,5-diyl) (regioregular) exerts its effects through binding interactions with biomolecules. The π-π conjugated backbone allows it to interact with enzymes and proteins, potentially leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, further influencing cellular processes. The compound’s ability to form highly ordered domains enhances its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Poly(3-hexylthiophene-2,5-diyl) (regioregular) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of this polymer can be affected by environmental conditions, such as temperature and exposure to light. Long-term exposure to these conditions can lead to degradation, impacting its effectiveness in biochemical applications .
Dosage Effects in Animal Models
The effects of Poly(3-hexylthiophene-2,5-diyl) (regioregular) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved bioelectronic performance. At higher doses, toxic or adverse effects may be observed, including potential disruption of cellular processes and toxicity to specific cell types .
Metabolic Pathways
Poly(3-hexylthiophene-2,5-diyl) (regioregular) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s interactions with these biomolecules can influence metabolite levels and overall metabolic activity. Its ability to modulate enzyme activity makes it a valuable tool in studying metabolic pathways and developing bioelectronic devices .
Transport and Distribution
Within cells and tissues, Poly(3-hexylthiophene-2,5-diyl) (regioregular) is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s hydrophobic nature and π-π conjugated backbone play a crucial role in its transport and distribution, impacting its effectiveness in bioelectronic applications .
Subcellular Localization
Poly(3-hexylthiophene-2,5-diyl) (regioregular) exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications. These factors direct the compound to particular compartments or organelles, affecting its activity and function. Understanding its subcellular localization is essential for optimizing its use in bioelectronic devices and studying its effects on cellular processes .
Preparation Methods
The synthesis of Thiophene, 2-bromo-3-hexyl-, homopolymer typically involves the polymerization of 2-bromo-3-hexylthiophene. One common method is the Grignard metathesis (GRIM) polymerization, which involves the reaction of 2-bromo-3-hexylthiophene with a Grignard reagent to form the polymer . This method is favored for its ability to produce polymers with high regioregularity and controlled molecular weight.
Industrial production methods often utilize nickel or palladium-based catalytic systems. For example, nickel-catalyzed Kumada catalyst-transfer polycondensation and palladium-catalyzed Suzuki–Miyaura coupling are popular strategies for synthesizing functionalized regioregular polythiophenes .
Chemical Reactions Analysis
Thiophene, 2-bromo-3-hexyl-, homopolymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the polymer into its corresponding thiol derivatives.
Substitution: The bromine atom in the polymer can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Common reagents used in these reactions include N-bromosuccinimide for bromination, and palladium or nickel catalysts for cross-coupling reactions. Major products formed from these reactions include poly(3-hexylthiophene) and other functionalized polythiophenes .
Scientific Research Applications
Thiophene, 2-bromo-3-hexyl-, homopolymer has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of various conjugated polymers and copolymers.
Biology: Investigated for its potential use in biosensors and bioelectronics due to its conductive properties.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Industry: Utilized in the fabrication of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs)
Comparison with Similar Compounds
Thiophene, 2-bromo-3-hexyl-, homopolymer can be compared with other similar compounds such as:
Poly(3-hexylthiophene) (P3HT): A well-known conjugated polymer with similar electronic properties but different structural characteristics.
Poly(3-methylthiophene): Another thiophene-based polymer with distinct optical and conductive properties.
Poly(3-hexylselenophene): A selenium analog of P3HT with enhanced stability and conductivity
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and polymerization methods, which contribute to its distinct properties and applications.
Properties
IUPAC Name |
3-hexyl-2-[4-hexyl-5-(4-hexyl-5-methylthiophen-2-yl)thiophen-2-yl]-5-methylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48S3/c1-6-9-12-15-18-26-22-29(34-25(26)5)32-28(20-17-14-11-8-3)23-30(35-32)31-27(21-24(4)33-31)19-16-13-10-7-2/h21-23H,6-20H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKARVMUJJLUQDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C)C2=CC(=C(S2)C3=CC(=C(S3)C)CCCCCC)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125321-66-6 | |
Record name | Poly(3-hexylthiophene-2,5-diyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Poly(3-hexylthiophene-2,5-diyl) (regioregular) interact with the Erbium-doped fiber laser to enable Q-switching and mode-locking?
A1: Poly(3-hexylthiophene-2,5-diyl) (regioregular) acts as a saturable absorber, meaning its absorption of light decreases at high light intensities. In an EDFL, P3HT initially absorbs a significant portion of the laser light. As the intensity within the laser cavity builds up, the P3HT becomes "saturated" - it can no longer absorb all the light. This allows short, intense pulses of light to pass through, resulting in Q-switching (generating short pulses) or mode-locking (generating a train of ultrashort pulses) depending on the laser configuration and pump power [, ].
A1: The research highlights several benefits of P3HT as a saturable absorber:
- Simple Integration: The P3HT thin film is easily incorporated into the EDFL cavity by sandwiching it between two ferrules [].
- Stable Performance: The setup generates stable Q-switched and mode-locked pulse trains, indicating good material stability within the laser cavity [].
- Tunable Output: By adjusting the pump power, the repetition rate and pulse width of the laser output can be controlled, demonstrating flexibility in achieving desired output characteristics [].
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